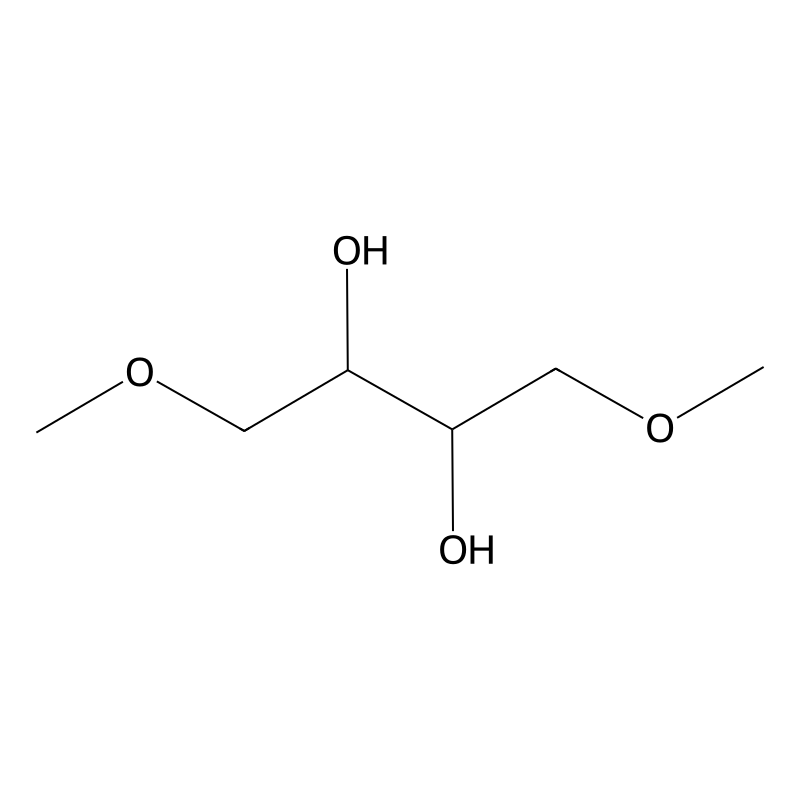

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

Content Navigation

Standard chiral diol backbones often lead to solubility-limited catalytic performance. (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol introduces polar methoxy groups as a direct replacement, delivering improved reaction solubility and maintaining high enantioselectivity. • Build novel TADDOL-type ligands with tunable steric/electronic profiles. • Defined (R,R) configuration from L-tartaric acid ensures >99% ee in downstream products. • Outperforms meso/racemic forms-prevents wasteful resolution steps. Reliable supply in ≥98% purity.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is a C2-symmetric chiral diol derived from the natural chiral pool starting material, L-(+)-tartaric acid. Its primary value in procurement is as a stereochemically defined building block for the synthesis of advanced chiral ligands, auxiliaries, and complex molecules. The terminal methoxy groups and the fixed (R,R) configuration at the C2 and C3 positions are its key procurement-relevant attributes, offering a distinct structural backbone compared to other common chiral diols used in asymmetric synthesis.

Research Fit

In asymmetric synthesis, the absolute configuration of a chiral precursor dictates the stereochemical outcome of the final product. Substituting this (R,R)-enantiomer with its (S,S) counterpart will produce the opposite, often undesired, product enantiomer. Procuring the achiral meso-form or the less expensive racemic mixture is ineffective, as it will result in a racemic product (0% enantiomeric excess) or an intractable mixture of diastereomers. This negates the primary purpose of using a chiral agent, leading to failed synthesis, complete loss of material value, and the need for costly and often impractical chiral resolution steps.

Substitution Risk

Precursor for Modified TADDOL-Type Ligands

(R,R)-1,4-Dimethoxy-2,3-butanediol is a documented precursor for synthesizing TADDOL analogs that are modified at the C1 and C4 positions, such as (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol. Unlike standard TADDOLs derived from tartrate ketals, this route allows for the introduction of functionality beyond the core dioxolane ring, providing a pathway to novel ligands with tailored steric and electronic properties.

| Evidence Dimension | Synthetic Accessibility to Novel Ligand Scaffolds |

| Target Compound Data | Serves as a direct precursor to C1/C4-modified TADDOL analogs via functionalization of the terminal hydroxyl groups (after conversion from the initial methoxy groups if needed) or by being an intermediate in their synthesis from tartaric acid. |

| Comparator Or Baseline | Standard TADDOL synthesis from tartrate ester ketals. |

| Quantified Difference | Enables access to a class of TADDOL analogs with modified solubility and electronic profiles not accessible through the standard tartrate ketal route. |

| Conditions | Synthesis via Grignard addition or other C-C bond-forming reactions at the terminal positions derived from the diol. |

This enables chemists to systematically tune a ligand's properties to solve specific challenges in catalytic activity or selectivity, a critical capability in process development and optimization.

High Enantioselectivity in Asymmetric Catalysis

The value of an enantiopure precursor like (R,R)-1,4-dimethoxy-2,3-butanediol is realized in the performance of the final chiral catalyst. While direct data for ligands from this specific diol is sparse, closely related TADDOL-derived ligands are shown to produce exceptionally high stereocontrol. For example, a TADDOL-derived phosphonite ligand in a gold-catalyzed synthesis of dithia[5]helicenes achieved up to 98% enantiomeric excess (ee). In contrast, a ligand prepared from a racemic or achiral precursor would yield 0% ee, resulting in a product with no optical activity.

| Evidence Dimension | Achievable Enantiomeric Excess (% ee) |

| Target Compound Data | Enables synthesis of ligands capable of delivering high enantioselectivity (e.g., up to 98% ee demonstrated in challenging reactions with analogous ligand classes). |

| Comparator Or Baseline | Ligand derived from racemic (±)-1,4-dimethoxy-2,3-butanediol. |

| Quantified Difference | Up to 98% ee vs. a theoretical 0% ee. |

| Conditions | Gold-catalyzed enantioselective synthesis of helicenes. |

Procuring the enantiopure (R,R)-form is the sole route to an effective catalyst; using an impure or racemic alternative guarantees synthesis failure and complete loss of downstream material value.

Polarity Advantage: Methoxy vs Methyl Backbone

A common and lower-cost procurement alternative is the parent diol, (R,R)-2,3-butanediol, which has terminal methyl groups instead of methoxy groups. The ether functionalities in (R,R)-1,4-dimethoxy-2,3-butanediol fundamentally alter the compound's properties. They increase polarity, change solubility in common organic solvents, and can act as Lewis basic coordination sites. This provides a critical alternative for optimizing reactions where ligands derived from the less polar (R,R)-2,3-butanediol backbone provide suboptimal yield, solubility, or enantioselectivity.

| Evidence Dimension | Key Structural Features for Ligand/Process Optimization |

| Target Compound Data | C2-symmetric backbone with terminal polar methoxy groups. |

| Comparator Or Baseline | (R,R)-2,3-Butanediol, featuring terminal non-polar methyl groups. |

| Quantified Difference | Qualitative difference in polarity, solubility, and potential for secondary coordination via ether oxygen atoms. |

| Conditions | General laboratory or process chemistry workflows requiring solubility tuning or modified ligand-metal interactions. |

For optimizing a challenging synthesis, having access to structurally distinct chiral backbones is essential; this compound provides a more polar option when the standard hydrocarbon-like backbone of 2,3-butanediol is not suitable.

Custom Chiral Ligands for Asymmetric Catalysis

This compound is the right choice when standard, commercially available ligands fail to deliver the required enantioselectivity or yield. It serves as a precursor to create structurally novel TADDOL-type ligands, allowing researchers to modify steric and electronic properties to overcome specific catalytic hurdles.

Stereodefined Fragments for APIs & Natural Products

As a C4 building block with defined (R,R) stereochemistry originating from the chiral pool, this diol is suitable for incorporation into complex, multi-step syntheses of bioactive molecules where maintaining absolute stereochemical control is paramount.

Process Optimization via Ligand Backbone Modification

In process development, when a reaction using a ligand based on the common (R,R)-2,3-butanediol backbone suffers from poor solubility or performance, this compound provides a rational alternative. Its methoxy groups offer a more polar backbone, enabling chemists to troubleshoot and optimize challenging reaction conditions.

Application Fit

References

- Zhang, Z., Chen, F., & Zhao, G. (2008). A practical synthesis of a new C2-symmetric vicinal diol, (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol, from dimethyl L-tartrate. Synthetic Communications, 38(11), 1746-1751.

- Jove, F., et al. (2022). Enantioselective Synthesis of Dithia[5]helicenes and their Postsynthetic Functionalization to Dithia[9]helicenes. Angewandte Chemie International Edition, 61(11), e202115160.

- Reddy, K. L. N., & Sharpless, K. B. (1998). From Tartaric Acid to (−)-Dendroban-4-one and a Formal Synthesis of (±)-Dendrobine. Organic Letters, 1(1), 135-137.

- Xiao, Z., et al. (2018). Contracted but effective: production of enantiopure 2,3-butanediol by thermophilic and GRAS Bacillus licheniformis. Green Chemistry, 20(5), 1062-1071.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types

O4Si-4